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Dehydro nicardipine reference standard for analytical testing

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Compound of Interest		
Compound Name:	Dehydro nicardipine	
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An essential component in the quality control and analytical testing of the antihypertensive drug Nicardipine is its primary metabolite and impurity, **Dehydro Nicardipine**.[1] As a certified reference standard, **Dehydro Nicardipine** is crucial for the development, validation, and routine application of analytical methods to ensure the purity, stability, and safety of Nicardipine drug substances and products.[2] This document provides detailed application notes and protocols for utilizing the **Dehydro Nicardipine** reference standard.

Application Notes

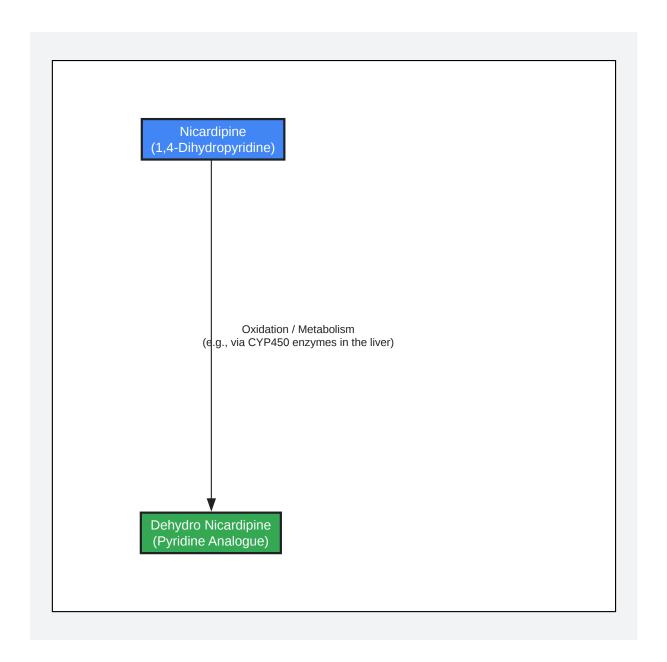
Dehydro Nicardipine, also known as Nicardipine EP Impurity A, is the pyridine analogue of Nicardipine.[3] It is formed through the oxidation of the dihydropyridine ring of the parent molecule.[1] In pharmaceutical analysis, the **Dehydro Nicardipine** reference standard serves several critical functions:

- Impurity Profiling: It is used as a marker for identifying and quantifying the **Dehydro** Nicardipine impurity in Nicardipine active pharmaceutical ingredients (APIs) and finished dosage forms.
- Method Validation: It is essential for validating the specificity of stability-indicating analytical methods, ensuring that the method can accurately separate and quantify Nicardipine from its degradation products.[4]
- Forced Degradation Studies: It helps in understanding the degradation pathways of Nicardipine under various stress conditions (e.g., acid, base, oxidation, heat, light).



• Pharmacokinetic Studies: As a major metabolite, its reference standard can be used in bioanalytical methods to study the metabolism and disposition of Nicardipine in vivo.[1]

The chemical structures and the metabolic relationship are illustrated below.



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Caption: Metabolic conversion of Nicardipine to its Dehydro derivative.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common techniques for the analysis of Nicardipine and its related substances.[5]

High-Performance Liquid Chromatography (HPLC) Data

Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the determination of Nicardipine, often in a stability-indicating manner that separates it from **Dehydro Nicardipine**.

Parameter	Method 1[6]	Method 2[7]	Method 3[4]	Method 4[5]
Column	Kromosil C18 (4.5x150 mm, 5.0 μm)	Kromosil C18 (4.5x150 mm, 5.0 μm)	C18 (150mm x 4.6mm, 5μm)	Kromacil C-18
Mobile Phase	Methanol: Water (65:35 v/v)	Methanol: Water (65:35 v/v)	0.1M Ammonium Acetate: Acetonitrile (30:70 v/v)	Methanol: KH2PO4 buffer (pH 3.0) (70:30 v/v)
Flow Rate	0.8 mL/min	0.8 mL/min	1.2 mL/min	1.0 mL/min
Detection (UV)	265 nm	265 nm	237 nm	236 nm
Linearity Range	30-150 μg/mL	30-150 μg/mL	0.3-100 μg/mL	10-60 μg/mL
LOD	2.97 μg/mL	2.97 μg/mL	130 ng/mL	130 ng/mL
LOQ	9.92 μg/mL	9.92 μg/mL	393 ng/mL	430 ng/mL
% Recovery	100.4%	100.4%	-	99.15% - 99.35%

Liquid Chromatography-Mass Spectrometry (LC-MS) Data



LC-MS methods offer higher sensitivity and are particularly suited for bioanalytical applications.

Parameter	Method 1[8]	Method 2[4]
Application	Determination in human plasma	Determination in human plasma
Column	-	SB-C18 (2.1mm x 150mm, 5μm)
Mobile Phase	-	Methanol: Water: Formic Acid (320:180:0.4 v/v/v)
Detection	Tandem Mass Spectrometry (MS/MS)	Mass Spectrometry (MS)
Linearity Range	1-500 pg/mL (microdose)	0.05-20.0 ng/mL
Intra-day RSD	-	≤ 11.1%
Inter-day RSD	-	≤ 9.3%

Experimental Protocols

The following protocols are generalized from published methods and should be validated by the user for their specific application.

Protocol 1: HPLC Method for Impurity Profiling of Nicardipine

This protocol describes a stability-indicating RP-HPLC method for the quantification of **Dehydro Nicardipine** in a Nicardipine drug substance.

- 1. Objective: To identify and quantify **Dehydro Nicardipine** impurity in Nicardipine API using an RP-HPLC method with UV detection.
- 2. Materials and Equipment:
- Dehydro Nicardipine Reference Standard



- Nicardipine API (Test Sample)
- Acetonitrile (HPLC Grade)
- Ammonium Acetate (Analytical Grade)
- Water (HPLC Grade)
- HPLC system with UV/PDA detector
- Analytical balance
- Volumetric flasks and pipettes
- Syringe filters (0.45 μm)
- 3. Preparation of Solutions:
- Mobile Phase (0.1M Ammonium Acetate: Acetonitrile, 30:70 v/v): Dissolve an appropriate amount of ammonium acetate in HPLC grade water to make a 0.1M solution. Mix 300 mL of this solution with 700 mL of acetonitrile. Filter and degas.[4]
- Standard Stock Solution (**Dehydro Nicardipine**): Accurately weigh about 10 mg of **Dehydro Nicardipine** Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of 100 μg/mL.
- Working Standard Solution: Dilute the Standard Stock Solution with the mobile phase to a suitable concentration (e.g., 1 μg/mL, corresponding to a 1% impurity level relative to a 100 μg/mL sample concentration).
- Sample Solution (Nicardipine API): Accurately weigh about 10 mg of Nicardipine API into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of 100 μg/mL. Filter through a 0.45 μm syringe filter before injection.
- 4. Chromatographic Conditions (based on Method 3):
- Column: C18 (150mm x 4.6mm, 5μm)[4]

Methodological & Application





Mobile Phase: 0.1M Ammonium Acetate: Acetonitrile (30:70 v/v)[4]

Flow Rate: 1.2 mL/min[4]

Column Temperature: Ambient

Detection Wavelength: 237 nm[4]

• Injection Volume: 20 μL

5. Procedure:

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject a blank (mobile phase) to ensure no interfering peaks are present.
- Inject the Working Standard Solution to determine the retention time and response of Dehydro Nicardipine.
- Inject the Sample Solution.
- Identify the **Dehydro Nicardipine** peak in the sample chromatogram by comparing its retention time with that of the standard.
- 6. Data Analysis: Calculate the percentage of **Dehydro Nicardipine** impurity in the Nicardipine API using the following formula:

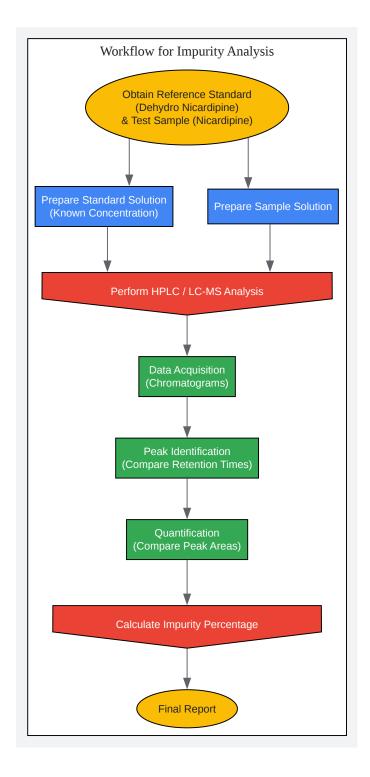
% Impurity = (Area_impurity_sample / Area_standard) * (Conc_standard / Conc_sample) * 100

Where:

- Area_impurity_sample is the peak area of **Dehydro Nicardipine** in the sample chromatogram.
- Area standard is the peak area of **Dehydro Nicardipine** in the standard chromatogram.
- Conc_standard is the concentration of the **Dehydro Nicardipine** standard solution.
- Conc sample is the concentration of the Nicardipine sample solution.



The workflow for using a reference standard in impurity analysis is outlined in the diagram below.



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Caption: General workflow for impurity testing using a reference standard.



Protocol 2: Storage and Handling of Dehydro Nicardipine Reference Standard

Proper handling and storage are critical to maintaining the integrity of the reference standard.

- 1. Storage:
- Store the reference standard at the recommended temperature, typically 2-8°C, protected from light and moisture.[9]
- Keep the container tightly sealed when not in use.
- 2. Handling:
- Allow the container to reach room temperature before opening to prevent condensation.
- Use calibrated analytical balances and volumetric glassware for all weighing and dilution steps.
- Handle the material in a well-ventilated area.
- 3. Solution Stability:
- The stability of solutions should be determined as part of method validation. Nicardipine solutions are known to be stable for at least 24 hours at room temperature in compatible diluents.[10] However, the stability of **Dehydro Nicardipine** solutions should be independently verified.
- Prepare fresh solutions for each analysis whenever possible, or store stock solutions under validated conditions (e.g., refrigerated and protected from light).

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